4-Methoxy 17|A-Estradiol

Description

Context within Steroid Metabolomics and Estrogen Biochemistry

Steroid metabolomics involves the comprehensive analysis of steroids and their metabolites in biological systems. Steroid hormones, derived from cholesterol, undergo extensive metabolic conversions that can significantly alter their biological activity. metwarebio.com In the context of estrogen biochemistry, the primary estrogen, 17β-estradiol, is metabolized through various pathways, including hydroxylation and subsequent methylation. nih.govnih.gov

One of the key hydroxylation pathways for estradiol (B170435) occurs at the C4 position of the steroid's A-ring, leading to the formation of 4-hydroxyestradiol (B23129). nih.govnih.gov This catechol estrogen is then a substrate for the enzyme catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to one of the hydroxyl groups. nih.gov This methylation process results in the formation of methoxyestrogens, including 4-methoxyestradiol (B23171). nih.govwikipedia.org The detoxification of 4-hydroxyestradiol also occurs through glucuronidation and sulfation. nih.gov The resulting 4-methoxyestradiol can itself be further metabolized through glucuronidation. nih.gov

Classification and Structural Relationship to Endogenous Estrogens

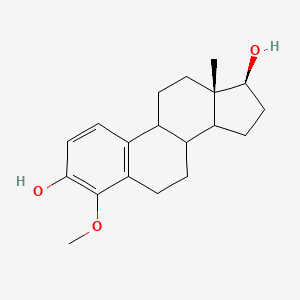

4-Methoxy-17α-estradiol is classified as an endogenous, methoxylated catechol estrogen. wikipedia.org Structurally, it is a derivative of the primary and most potent endogenous estrogen, 17β-estradiol. The key structural modifications are the presence of a methoxy (B1213986) group (-OCH3) at the C4 position of the aromatic A-ring and the α-configuration of the hydroxyl group at the C17 position. nih.govebi.ac.uk

The parent compound, estradiol, exists as two main epimers: 17β-estradiol and 17α-estradiol, which differ in the spatial orientation of the hydroxyl group at the C17 position. wikipedia.orgiiab.me 17β-estradiol is the more potent estrogen, while 17α-estradiol is considered a minor and weaker endogenous estrogen. wikipedia.orgiiab.me 4-Methoxy-17α-estradiol is specifically a metabolite of 17α-estradiol. The addition of the methoxy group at the C4 position further differentiates it from its parent compounds and other estrogen metabolites. nih.govebi.ac.uk

Interactive Data Table: Structural Comparison of Related Estrogens

| Compound | C17 Hydroxyl Group Configuration | C4 Substitution |

| 17β-Estradiol | Beta (β) | Hydrogen |

| 17α-Estradiol | Alpha (α) | Hydrogen |

| 4-Hydroxy-17β-estradiol | Beta (β) | Hydroxyl (-OH) |

| 4-Methoxy-17β-estradiol | Beta (β) | Methoxy (-OCH3) |

| 4-Methoxy-17α-estradiol | Alpha (α) | Methoxy (-OCH3) |

Scientific Rationale for Investigating 4-Methoxy-17α-Estradiol

The scientific rationale for investigating 4-Methoxy-17α-estradiol stems from several key areas of interest in estrogen research. While its epimer, 4-methoxy-17β-estradiol, has been noted for potential anti-proliferative activity, the specific actions of the 17α-epimer are less characterized but of growing interest. nih.gov

Research into estrogen metabolites is driven by the understanding that these compounds are not merely inactive byproducts but can possess their own unique biological activities. ahajournals.org For instance, some estrogen metabolites exhibit effects that are independent of the classical estrogen receptors. ahajournals.org The investigation into 4-Methoxy-17α-estradiol is therefore part of a broader effort to elucidate the complete biological profile of estrogen metabolism.

Furthermore, the stereochemistry of steroid hormones can significantly influence their biological activity. The difference between the 17α and 17β hydroxyl configurations in estradiol results in a significant difference in estrogenic potency. wikipedia.orgiiab.me Therefore, it is scientifically pertinent to investigate how this structural difference, in combination with the 4-methoxy group, influences the biological properties of 4-Methoxy-17α-estradiol compared to its 17β-counterpart and other estrogen metabolites. Studies have also explored the metabolism of 17α-estradiol in humans, noting the formation of its 2-methoxy metabolite, highlighting the relevance of studying its methoxylated derivatives. researchgate.net

Interactive Data Table: Research Focus on Estrogen Metabolites

| Estrogen Metabolite | Key Area of Research Interest |

| 2-Hydroxyestradiol | Antiproliferative effects, estrogen receptor-independent mechanisms. ahajournals.org |

| 4-Hydroxyestradiol | Potential role in carcinogenesis, precursor to methoxyestrogens. nih.govnih.gov |

| 2-Methoxyestradiol | Antitumor and antiangiogenic properties. nih.gov |

| 4-Methoxy-17α-estradiol | Understanding the influence of 17α-configuration on the biological activity of methoxyestrogens. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(13S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12?,13?,15?,17-,19-/m0/s1 |

InChI Key |

BCWZIZLVBYHFES-BHFCKAAKSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Methoxy 17α Estradiol

Strategies for Estradiol (B170435) Scaffold Synthesis

The fundamental estradiol framework can be constructed through two primary approaches: total synthesis and semi-synthesis from readily available steroid precursors.

Total Synthesis: This approach builds the complex four-ring steroid scaffold from simple, non-steroidal starting materials. Numerous total synthesis routes for natural and racemic estrogens have been developed over the decades. nih.govacs.org These methods offer flexibility in creating profoundly modified structures but are often lengthy and complex. An enantioselective synthesis of ent-estradiol (B12785838) (the enantiomer of the natural hormone) has been described, highlighting the power of total synthesis to access non-natural isomers. nih.govresearchgate.net

Semi-Synthesis: More commonly, the estradiol scaffold is accessed from abundant natural steroids like estrone (B1671321). acs.org For instance, 19-nortestosterone can be synthesized from estrone, which can then be aromatized to form the phenolic A-ring characteristic of estrogens. acs.org Modern strategies also involve the recombination of natural product fragments to generate diverse, estrogen-inspired compound libraries, using the estradiol A/B ring system as a primary building block. researchgate.net

Regioselective Functionalization Approaches for C4 and C17 Positions

Achieving the precise substitution pattern of 4-Methoxy-17α-estradiol requires highly selective reactions at two key carbon atoms.

C4-Position Functionalization: The introduction of a methoxy (B1213986) group at C4 is complicated by the similar reactivity of the C2 position on the phenolic A-ring. Direct electrophilic substitution on estradiol often yields a mixture of 2- and 4-substituted products.

Protecting Group Strategy: A key chemical strategy to achieve C4 selectivity involves the use of a positional protecting group. The C2 position can be blocked with a bulky group, such as a tert-butyl group. researchgate.net This directs subsequent electrophilic substitution, like formylation, to the C4 position. The protecting group can then be removed, and the C4-formyl group can be converted to a hydroxyl, which is subsequently methylated to yield the 4-methoxy derivative. researchgate.net

Enzymatic Pathways: In biological systems, 4-methoxyestradiol (B23171) is formed from its precursor, 4-hydroxyestradiol (B23129). nih.govahajournals.org The initial hydroxylation is catalyzed by cytochrome P450 enzymes (CYP1B1), which can exhibit regioselectivity for the C4 position. nih.gov The resulting catechol estrogen is then O-methylated by the enzyme catechol-O-methyltransferase (COMT) to produce 4-methoxyestradiol. nih.govahajournals.orgyonsei.ac.kr

C17-Position Functionalization: The 17-position, bearing a hydroxyl group in estradiol, is a common site for modification. In the synthesis of the parent compound, this position starts as a ketone in the precursor estrone. The reduction of this ketone is a critical step that dictates the stereochemistry at C17.

Stereoselective Synthesis of 17α-Isomers

The orientation of the hydroxyl group at C17 is crucial, with the 17α and 17β isomers (epimers) often exhibiting different biological properties. Standard reduction methods for 17-ketosteroids are often not suitable for producing the 17α-isomer.

Kinetic vs. Thermodynamic Control: The reduction of estrone with common hydride reagents like sodium borohydride (B1222165) (NaBH₄) proceeds under kinetic control. The hydride attacks the carbonyl from the less sterically hindered bottom (α) face, leading almost exclusively to the 17β-estradiol product. researchgate.netgoogle.com

Inversion of 17β-Alcohol: A prevalent method to obtain the 17α-configuration is to start with the readily available 17β-estradiol and invert the stereocenter. The Mitsunobu reaction is a classic and effective method for achieving this inversion. nih.govresearchgate.net This reaction typically involves activating the 17β-hydroxyl group with a reagent like diethyl azodicarboxylate (DEAD) in the presence of triphenylphosphine (B44618) and a nucleophile (e.g., a carboxylic acid), followed by hydrolysis of the resulting ester. This multi-step process often requires protection of the more acidic 3-phenolic hydroxyl group. researchgate.net

Direct Diastereoselective Reduction: More direct and efficient methods focus on the stereoselective reduction of the 17-ketone of estrone. The Meerwein-Ponndorf-Verley (MPV) reduction, when performed under thermodynamic control, can favor the formation of the more stable 17α-estradiol. researchgate.net Recent advancements have identified specific catalysts that enhance this selectivity. For example, a zirconium-containing metal-organic framework, MOF-808, has demonstrated excellent diastereoselectivity in the one-step reduction of estrone to 17α-estradiol using isopropanol (B130326) as the hydrogen source. csic.es

Table 1: Comparison of Synthetic Routes to 17α-Estradiol

| Method | Starting Material | Key Reagents/Conditions | Stereochemical Control | Notes |

|---|---|---|---|---|

| Hydride Reduction | Estrone | NaBH₄ | Kinetic | Almost exclusively yields 17β-estradiol due to steric hindrance. researchgate.net |

| Mitsunobu Inversion | 17β-Estradiol | DEAD, PPh₃, RCOOH | Inversion (SN2) | Reliable but requires multiple steps including protection/deprotection. nih.govresearchgate.net |

| MPV Reduction | Estrone | Al(OiPr)₃ | Thermodynamic | Can provide the 17α-isomer directly, but selectivity may vary. researchgate.net |

| Catalytic MPV Reduction | Estrone | MOF-808, iPrOH | Diastereoselective | High selectivity for 17α-estradiol in a single step. csic.es |

Preparation of Chemically Modified Analogues for Research

The 4-Methoxy-17α-estradiol scaffold can be chemically altered to create a wide range of analogues for various research applications, from probing receptor binding sites to enhancing analytical detection.

Analytical Derivatization: The hydroxyl groups of estrogens are often derivatized to improve their volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Common derivatizing agents include silylating agents (e.g., BSTFA) for GC-MS, and reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) or 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) that introduce a permanently charged moiety for enhanced sensitivity in LC-MS/MS. nih.govnih.govresearchgate.net

Probing Receptor Structure: Modifications are made to map the ligand-binding domain of receptors. For example, sterically demanding groups, such as phenylvinyl substituents, have been introduced at the 17α-position to explore the size and shape of the binding pocket. capes.gov.brnih.gov

Combinatorial Libraries: Solid-phase synthesis techniques have been employed to create libraries of estradiol derivatives. acs.org By attaching the steroid scaffold to a solid support, various functionalized side chains can be introduced at different positions, such as C7 or C16, to generate a multitude of compounds for high-throughput screening. acs.org

Bioisosteric Replacement: The core structure can be altered through bioisosteric replacement to improve properties or explore structure-activity relationships. For instance, the A-ring can be modified or fused with heterocyclic rings, such as benzoxazolone, to create hybrid molecules with novel biological activity profiles. rsc.org

Table 2: Examples of Chemically Modified Estradiol Analogues and Their Applications

| Modification Site | Type of Modification | Example Reagents | Research Purpose |

|---|---|---|---|

| C3, C17 Hydroxyls | Silylation | BSTFA, TMCS | Increase volatility for GC-MS analysis. researchgate.net |

| C3, C17 Hydroxyls | Pyridinium Ether Formation | FMP-TS | Enhance ionization for sensitive LC-MS/MS detection. nih.gov |

| C17α-Position | Phenylvinyl Addition | Wittig or Horner-Wadsworth-Emmons reagents | Probe the steric and electronic environment of the estrogen receptor binding pocket. capes.gov.brnih.gov |

| C11β-Position | Aryl Group Addition | Grignard reagents | Investigate the transition from agonist to antagonist activity at the estrogen receptor. nih.gov |

| C7, C16 Positions | Azidoalkyl Side Chains | Solid-phase synthesis | Creation of combinatorial libraries for screening inhibitors of estrogen biosynthesis and action. acs.org |

Endogenous Biotransformation and Metabolic Pathways of 4 Methoxy 17α Estradiol

Overview of Estrogen Hydroxylation at C2 and C4 Positions

The initial and rate-limiting step in the metabolic cascade of estrogens is Phase I metabolism, which involves hydroxylation. nih.gov This process introduces a hydroxyl group onto the aromatic A-ring of the steroid, primarily at the C2 or C4 positions, to form catechol estrogens. nih.govoup.com This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). wikipedia.orgnih.gov

Hydroxylation at the C2 position is the major metabolic pathway in the liver, while C4 hydroxylation is generally a minor route in this organ. wikipedia.orgnih.gov However, in extrahepatic tissues such as the breast, ovary, and uterus, the formation of 4-hydroxylated estrogens is more significant. wikipedia.org The balance between 2-hydroxylation and 4-hydroxylation is a critical determinant of the subsequent metabolic fate and biological activity of the resulting estrogen metabolites. nih.gov

The key enzymes involved in these transformations have been identified through extensive research, primarily using 17β-estradiol as the substrate.

2-Hydroxylation: This pathway is predominantly catalyzed by CYP1A2, CYP3A4, and to a lesser extent, other isoforms like CYP2C8 and CYP2C9. wikipedia.orgnih.gov

4-Hydroxylation: The enzyme most responsible for estradiol (B170435) 4-hydroxylation is CYP1B1. wikipedia.orgnih.govnih.gov CYP3A5 has also been shown to have catalytic activity for 4-hydroxylation. nih.gov

| Enzyme Family | Specific Enzyme | Primary Metabolic Reaction | Substrate Specificity (Primarily Studied) |

|---|---|---|---|

| Cytochrome P450 (Phase I) | CYP1A2 / CYP3A4 | 2-Hydroxylation (Major pathway in liver) | 17β-Estradiol, Estrone (B1671321) |

| CYP1B1 | 4-Hydroxylation (Significant in extrahepatic tissues) | 17β-Estradiol, Estrone | |

| CYP3A5 | 2- and 4-Hydroxylation | 17β-Estradiol, Estrone | |

| Methyltransferase (Phase II) | COMT | O-methylation of catechol estrogens | 2-Hydroxyestradiol, 4-Hydroxyestradiol (B23129) |

| Transferases (Phase II) | UGTs | Glucuronidation | Estradiols, Estrogen Metabolites |

| SULTs | Sulfation | Estradiols, Estrogen Metabolites |

Enzymatic Formation of 4-Hydroxy 17α-Estradiol as a Precursor

The direct precursor to 4-Methoxy 17α-Estradiol is 4-Hydroxy 17α-Estradiol. This catechol estrogen is formed via the hydroxylation of 17α-estradiol at the C4 position. While the vast majority of research has focused on the metabolism of 17β-estradiol, the same enzymatic pathways are expected to process its 17α-epimer.

The formation of 4-hydroxyestrogens is catalyzed with high efficiency by the enzyme Cytochrome P450 1B1 (CYP1B1). nih.govnih.gov Studies using expressed human CYP1B1 have demonstrated that it is a catalytically efficient E2 4-hydroxylase. nih.govnih.gov Although these studies specify 17β-estradiol as the substrate, the structural similarity suggests CYP1B1 is the primary candidate for the 4-hydroxylation of 17α-estradiol as well. The 4-hydroxy metabolite is considered a reactive and potentially genotoxic compound due to its ability to be oxidized into electrophilic quinones that can form DNA adducts. oup.com

Role of Catechol-O-Methyltransferase (COMT) in 4-Methoxylation of Hydroxyestradiols

Following their formation, catechol estrogens like 4-Hydroxy 17α-Estradiol undergo Phase II metabolism to facilitate their detoxification and excretion. A crucial enzyme in this process is Catechol-O-Methyltransferase (COMT). youtube.comresearchgate.net COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol estrogen. nih.govoup.com

This O-methylation reaction converts the reactive 4-hydroxyestradiol into the more stable and biologically inert 4-methoxyestradiol (B23171). youtube.comoup.com This conversion is considered a critical detoxification pathway, as it prevents the oxidative cycling of catechol estrogens into reactive semiquinones and quinones, thereby reducing the potential for cellular damage. researchgate.net The COMT enzyme is widely distributed in human tissues, with notable activity in the liver, kidney, and breast. nih.gov

Phase I and Phase II Metabolism of Related Estrogens and Metabolites

Phase I Metabolism: As described, this phase involves oxidative modifications, primarily hydroxylation by CYP enzymes, to create more reactive intermediates like catechol estrogens. nih.gov

Phase II Metabolism: This phase involves conjugation reactions, where an endogenous molecule is added to the estrogen or its Phase I metabolite. researchgate.net This process significantly increases water solubility and prepares the compound for excretion. nih.gov The primary Phase II pathways for estrogens are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation is a major Phase II detoxification pathway for estrogens and their hydroxylated metabolites. nih.gov This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the steroid. nih.govplos.org Glucuronidation can occur at either the C3 or C17 hydroxyl group of the estradiol molecule. nih.gov Specific UGT isoforms exhibit different regioselectivity. For instance, studies on 17α-estradiol (epiestradiol) have shown that UGTs 1A1, 1A3, and 1A10 preferentially glucuronidate the 3-OH position, while UGTs 2B4, 2B7, and 2B17 favor the 17-OH group. researchgate.net The resulting glucuronide conjugates are biologically inactive and readily excreted in urine and bile. nih.gov

Sulfation is another significant conjugation pathway for estrogens. nih.gov This reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the estrogen molecule. nih.govnih.gov For estrogens, sulfation typically occurs at the phenolic 3-hydroxyl group. nih.gov The resulting sulfate (B86663) conjugates, such as estrone sulfate, are the most abundant circulating estrogens, acting as a reservoir from which active estrogens can be regenerated by the action of sulfatase enzymes. nih.gov

Tissue-Specific Metabolism and Enzyme Expression Profiles in Preclinical Models

The expression and activity of estrogen-metabolizing enzymes vary significantly between different tissues, leading to tissue-specific profiles of estrogen metabolites. mdpi.com This localized metabolism plays a critical role in regulating estrogenic activity within specific target organs. mdpi.com

Liver: The liver is the primary site of estrogen metabolism, expressing a wide array of both Phase I and Phase II enzymes. In the liver, 2-hydroxylation (via CYP1A2 and CYP3A4) is the dominant Phase I pathway over 4-hydroxylation. wikipedia.org The liver also has high levels of UGT and SULT activity, ensuring efficient conjugation and clearance of estrogens. nih.gov

Extrahepatic Tissues (Breast, Uterus, Ovary): In estrogen-responsive tissues like the breast and uterus, the enzymatic profile is distinct. These tissues show constitutive expression of CYP1B1, the primary enzyme for 4-hydroxylation. wikipedia.org This leads to a higher local concentration of 4-hydroxyestrogens compared to the liver. wikipedia.org These tissues also express COMT, UGTs, and SULTs, allowing for local inactivation of these metabolites. nih.gov Studies in human breast cancer cell lines (e.g., MCF-7) have been instrumental in elucidating these pathways, demonstrating, for example, that estradiol treatment can down-regulate COMT expression and activity, potentially altering local catechol estrogen levels.

Preclinical Animal Models: Studies in rodent models have provided further insight into tissue-specific metabolism. For instance, in rats, the oviduct has been shown to express CYP1A1, CYP1B1, and COMT, indicating local production and metabolism of methoxyestradiols that play a physiological role in egg transport. In another model, livers from rats with metastatic tumors showed a significant increase in estrogen sulfotransferase (Sult1e1) expression, altering the metabolic clearance of estrogen glucuronides. nih.gov Transgenic mouse models with high expression of CYP1B1 have been developed and showed the appearance of cancerous tissue in the mammary gland when stimulated with estrogen, highlighting the importance of the 4-hydroxylation pathway in estrogen-induced carcinogenesis. oup.com

| Tissue | Key Estrogen Metabolizing Enzymes Expressed | Dominant Metabolic Pathway | Significance in Preclinical Models |

|---|---|---|---|

| Liver | CYP1A2, CYP3A4, CYP1B1 (lower), COMT, UGTs, SULTs | 2-Hydroxylation, Glucuronidation, Sulfation | Primary site for systemic estrogen clearance. Rat liver models show changes in enzyme expression with disease. nih.gov |

| Breast | CYP1B1, CYP1A1, COMT, UGTs, SULTs | 4-Hydroxylation | MCF-7 cell lines used to study local metabolism and the role of metabolites in carcinogenesis. researchgate.net |

| Uterus/Ovary | CYP1B1, Aromatase | 4-Hydroxylation, Estrogen Synthesis | Site of estrogen synthesis and metabolism, contributing to local hormonal milieu. wikipedia.org |

| Kidney | CYP1B1, COMT | 4-Hydroxylation, O-Methylation | COMT expression is significant; studies in renal cancer cells show COMT metabolizes 4-OHE2. youtube.com |

Molecular Interactions and Signaling Mechanisms of 4 Methoxy 17α Estradiol

Estrogen Receptor (ER) Binding Affinity and Selectivity

The biological effects of estrogens are primarily mediated through their interaction with estrogen receptors. The binding affinity and selectivity of 4-Methoxy 17α-Estradiol for these receptors are critical determinants of its cellular activity.

Interaction with ERα and ERβ

Classical estrogen signaling is mediated by two primary estrogen receptor subtypes, ERα and ERβ. While specific binding affinity data for 4-Methoxy 17α-Estradiol are not extensively documented in publicly available research, data for the closely related compound, 4-Methoxyestradiol (B23171) (stereochemistry at the 17-position not specified), indicates a lower relative binding affinity (RBA) for both ERα and ERβ compared to the parent hormone, 17β-Estradiol. wikipedia.org Specifically, 4-Methoxyestradiol has been reported to have an RBA of 2.0% for ERα and 1.0% for ERβ, when the RBA of 17β-Estradiol is set at 100%. wikipedia.org

It is important to note that the substitution of a methoxy (B1213986) group on the estradiol (B170435) molecule does not always lead to a significant decrease in binding affinity. One study suggested that the addition of a methoxy group to estradiol did not substantially alter the binding affinity for either ERα or ERβ. oup.com This highlights the need for further research to precisely quantify the binding characteristics of the 17α-isomer of 4-Methoxyestradiol.

Relative Binding Affinities of Selected Estrogens for ERα and ERβ

| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |

|---|---|---|

| 17β-Estradiol | 100 | 100 |

| 4-Methoxyestradiol | 2.0 | 1.0 |

Activation of Non-Classical Estrogen Receptors (e.g., ER-X)

In addition to the classical nuclear estrogen receptors, novel, membrane-associated estrogen receptors have been identified that can mediate rapid, non-genomic estrogen signaling. One such receptor is the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.

Another novel, putative estrogen receptor, termed ER-X, has been identified in the plasma membrane of neocortical neurons. nih.govfrontiersin.orgnih.gov This receptor is of particular interest in the context of 17α-estradiol derivatives, as it has been shown to be activated by both 17α- and 17β-estradiol. nih.govfrontiersin.orgnih.gov This suggests that the 17α-configuration of the hydroxyl group is permissive for binding to ER-X. While direct evidence for the activation of ER-X by 4-Methoxy 17α-Estradiol is currently lacking, the known activity of its parent compound, 17α-estradiol, suggests that this is a plausible area for future investigation.

Exploration of Non-Genomic Signaling Pathways

Estrogens can elicit rapid cellular responses that are independent of gene transcription, a process known as non-genomic signaling. frontiersin.orgnih.govresearchgate.netnih.gov These effects are often mediated by membrane-associated estrogen receptors, which can be isoforms of the classical ERα and ERβ, or distinct receptors like GPER. frontiersin.orgnih.gov

The non-genomic actions of estrogens, including 17α-estradiol, have been documented to involve the rapid activation of various intracellular signaling cascades. nih.gov These pathways include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. frontiersin.orgnih.gov While specific studies on the non-genomic signaling of 4-Methoxy 17α-Estradiol are not available, the known activities of other estrogens provide a framework for its potential mechanisms of action. For instance, 2-methoxyestradiol, another methoxy derivative of estradiol, has been shown to interfere with the non-genomic signaling of 17β-estradiol. drugbank.com

Modulation of Intracellular Signaling Cascades

The interaction of 4-Methoxy 17α-Estradiol with estrogen receptors can lead to the modulation of key intracellular signaling cascades that regulate cellular metabolism, growth, and survival.

AMP-Activated Protein Kinase (AMPK) Pathway

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in cellular metabolism. neolifesalud.comnih.gov While there is no direct evidence detailing the effects of 4-Methoxy 17α-Estradiol on the AMPK pathway, studies have shown that 17β-estradiol can modulate AMPK activity. For example, 17β-estradiol has been shown to induce mitophagy (the selective degradation of mitochondria by autophagy) in chondrocytes through a pathway involving AMPK. frontiersin.org The interplay between estrogen signaling and AMPK is complex and appears to be cell-type specific.

Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. elsevierpure.com The mTOR signaling pathway is often intertwined with the AMPK pathway, with AMPK generally acting as an inhibitor of mTORC1. nih.govconsensus.app

Estrogen signaling has been shown to intersect with the mTOR pathway. For instance, estrogen withdrawal has been linked to changes in the mTOR pathway in the context of obesity. mdpi.com Furthermore, 17β-estradiol can regulate mTORC2 sensitivity to rapamycin in cardiac remodeling. fu-berlin.de Studies have also demonstrated a direct link between mTORC1 and ERα, where mTORC1 can directly phosphorylate and activate ERα upon estrogen stimulation. nih.gov Although direct data for 4-Methoxy 17α-Estradiol is not available, these findings with other estrogens suggest that it may also influence mTOR signaling, potentially through its interaction with estrogen receptors.

Interactions with Other Steroid-Modulating Enzymes (e.g., 5α-reductase)

The direct interactions of 4-Methoxy 17α-Estradiol with steroid-modulating enzymes such as 5α-reductase, aromatase, and various hydroxysteroid dehydrogenases have not been extensively investigated, and specific research findings on this topic are limited. The primary enzymatic reaction associated with 4-Methoxy 17α-Estradiol is its synthesis from its precursor, 4-hydroxyestradiol (B23129), a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT).

While direct data on 4-Methoxy 17α-Estradiol is scarce, some studies have explored the effects of its parent compound, 17β-estradiol, on certain steroid-modulating enzymes. For instance, research has shown that 17β-estradiol can influence the activity of 5α-reductase. In a study using an osteoblast-like cell line, the addition of 17β-estradiol led to a significant decrease in 5α-reductase activity nih.gov. The maximum inhibition was observed at a concentration of 10-10 M nih.gov. This suggests a potential regulatory role for estrogens in androgen metabolism within bone cells nih.gov. However, it is crucial to note that these findings pertain to the parent estradiol molecule and not its 4-methoxy metabolite.

Furthermore, the non-methoxylated epimer, 17α-estradiol, has been shown to induce aromatase activity in human hair follicles in a concentration- and time-dependent manner nih.gov. This induction leads to an increased conversion of testosterone (B1683101) to 17β-estradiol and androstenedione (B190577) to estrone (B1671321), suggesting a mechanism by which it may exert beneficial effects in the context of androgenetic alopecia nih.gov. Again, this research focuses on a related but distinct compound and does not directly address the effects of 4-Methoxy 17α-Estradiol.

Currently, there is a lack of published research specifically detailing the inhibitory or inductive effects of 4-Methoxy 17α-Estradiol on the activity of 5α-reductase or other key enzymes involved in steroid metabolism. Therefore, no definitive data tables on the specific enzymatic interactions of 4-Methoxy 17α-Estradiol can be provided at this time. The biological activities of 4-Methoxy 17α-Estradiol that have been reported, such as its anti-proliferative and anti-angiogenic effects, are generally considered to be mediated through mechanisms independent of the classical estrogen receptors and may not involve direct modulation of steroid-modulating enzymes. Further research is required to elucidate any potential interactions between 4-Methoxy 17α-Estradiol and the enzymatic pathways of steroidogenesis and steroid metabolism.

Preclinical Investigations of Biological Activities of 4-Methoxy 17α-Estradiol

Following a comprehensive search of available scientific literature, no specific preclinical research data were found for the compound “4-Methoxy 17α-Estradiol” corresponding to the outlined sections on anti-aging, longevity, neurobiological effects, anti-inflammatory mechanisms, and metabolic regulation. The search results predominantly yielded information on related but distinct compounds such as 17α-estradiol, 2-methoxyestradiol, 4-hydroxyestradiol, and other estrogen metabolites. Therefore, it is not possible to provide the requested detailed article on the preclinical investigations of 4-Methoxy 17α-Estradiol based on currently available research.

Preclinical Investigations of Biological Activities of 4 Methoxy 17α Estradiol

Metabolic Regulation Studies in Animal Models

Glucose Homeostasis and Insulin (B600854) Sensitivity

No preclinical data were identified regarding the effects of 4-Methoxy 17α-Estradiol on glucose homeostasis or insulin sensitivity.

Adipose Tissue Remodeling and Lipid Metabolism

No preclinical studies were found that investigated the role of 4-Methoxy 17α-Estradiol in adipose tissue remodeling or lipid metabolism.

Cardiovascular System Modulation in Preclinical Research

There is no available preclinical research on the modulation of the cardiovascular system by 4-Methoxy 17α-Estradiol.

Vascular Smooth Muscle Cell Proliferation and Migration

No studies were found that examined the effects of 4-Methoxy 17α-Estradiol on vascular smooth muscle cell proliferation and migration.

Inhibition of Collagen Synthesis

No preclinical data were identified concerning the impact of 4-Methoxy 17α-Estradiol on collagen synthesis.

Angiogenesis Regulation

There is no available research on the role of 4-Methoxy 17α-Estradiol in the regulation of angiogenesis.

Cellular Proliferation and Apoptosis Studies in Cancer Cell Lines

No preclinical studies were identified that investigated the effects of 4-Methoxy 17α-Estradiol on cellular proliferation and apoptosis in cancer cell lines.

Analysis of Sex-Specific Biological Responses in Animal Models

Preclinical research has revealed significant sex-specific differences in the biological responses to 17α-Estradiol (17aE2) in various animal models. These sexually dimorphic outcomes are particularly evident in studies related to aging, neuroinflammation, and metabolic function. The differential effects of 17aE2 in male and female animals underscore the importance of considering sex as a biological variable in experimental research. nih.gov

A notable finding is that 17aE2 treatment extends the lifespan in male mice but not in females, suggesting a sex-specific mechanism in the regulation of longevity. nih.govresearchgate.net This male-specific life extension is accompanied by a reduction in age-associated neuroinflammatory responses in the hypothalamus of male mice. nih.govbiorxiv.org Specifically, 17aE2 treatment has been shown to protect 25-month-old males from hypothalamic inflammation. biorxiv.org

The neuroprotective effects of 17aE2 also exhibit sex-specific patterns that are influenced by the presence of gonads. nih.gov For instance, the reduction of hypothalamic astrogliosis by 17aE2 in males is diminished by castration prior to treatment. biorxiv.org In contrast, the inhibitory effect of 17aE2 on microgliosis in males is not significantly affected by castration. nih.govbiorxiv.org In female mice, while 17aE2 has no effect on hypothalamic astrocytes or microglia in intact animals, ovariectomy leads to an increase in hypothalamic gliosis, which is partially mitigated by 17aE2 treatment. biorxiv.org These findings suggest that the neuroinflammatory responses to 17aE2 are, in part, controlled by sex-specific gonadal hormones. nih.govbiorxiv.org The male-specific effects of 17aE2 on neuroinflammation have been correlated with an increase in hypothalamic estrogen receptor alpha (ERα) expression in gonadally intact males. nih.gov

In the context of early brain injury models, 17α-estradiol has demonstrated neuroprotective effects in both male and female rats. nih.gov Pretreatment with 17α-estradiol attenuated muscimol-induced impairments in a water maze task in both sexes. nih.gov Furthermore, it prevented the reduction in hippocampal volume caused by muscimol (B1676869) in both male and female animals. nih.gov

Metabolic responses to 17α-E2 also show a clear sexual dimorphism. In male mice, 17α-E2 has been found to alleviate high-fat diet-induced metabolic issues in skeletal muscle by reducing the accumulation of diacylglycerols and ceramides (B1148491) and lowering inflammatory cytokine levels. biorxiv.org However, in female mice, 17α-E2 treatment had minimal effect on these metabolic parameters in skeletal muscle. biorxiv.org

The following tables summarize the key sex-specific findings from preclinical investigations of 17α-Estradiol in animal models.

Table 1: Sex-Specific Effects of 17α-Estradiol on Neuroinflammation in Mice

| Biological Response | Male Mice | Female Mice | Influence of Gonadectomy |

|---|---|---|---|

| Hypothalamic Astrogliosis | Reduced with 17aE2 treatment. nih.govbiorxiv.org | No effect in intact females. biorxiv.org | Castration reduces the effect of 17aE2 in males. nih.govbiorxiv.org Ovariectomy increases gliosis, which is partially reduced by 17aE2. biorxiv.org |

| Hypothalamic Microgliosis | Reduced with 17aE2 treatment. nih.gov | No effect in intact females. biorxiv.org | Not significantly affected by castration in males. nih.govbiorxiv.org |

| Hypothalamic ERα Expression | Increased with 17aE2 treatment in intact males. nih.gov | No significant change with 17aE2 treatment. nih.gov | Castration prevents the 17aE2-induced increase in males. nih.gov |

Table 2: Sex-Specific Effects of 17α-Estradiol on Longevity and Metabolism in Mice

| Biological Response | Male Mice | Female Mice |

|---|---|---|

| Lifespan | Extended with 17aE2 treatment. nih.govresearchgate.net | Unaffected by 17aE2 treatment. nih.govresearchgate.net |

| Skeletal Muscle Metabolism (High-Fat Diet) | Alleviated metabolic dysfunction, reduced diacylglycerols and ceramides, lowered inflammation. biorxiv.org | Little to no effect on these parameters. biorxiv.org |

Table 3: Neuroprotective Effects of 17α-Estradiol in a Rat Model of Early Brain Injury

| Biological Response | Male Rats | Female Rats |

|---|---|---|

| Water Maze Performance (Muscimol-Induced Impairment) | Attenuated impairment. nih.gov | Attenuated impairment. nih.gov |

| Hippocampal Volume (Muscimol-Induced Reduction) | Prevented reduction. nih.gov | Prevented reduction. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 4 Methoxy 17α Estradiol

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of estrogen metabolites, including 4-Methoxy-17α-estradiol. nih.govnih.gov This technique offers a powerful combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov

Derivatization is a common strategy to enhance the ionization efficiency and, consequently, the sensitivity of estrogen analysis by LC-MS/MS. nih.govnih.gov Reagents such as 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) and dansyl chloride have been employed to improve detection limits, allowing for the measurement of estrogens at very low concentrations. nih.goveneuro.org For instance, DMIS derivatization has been shown to improve sensitivity by up to 20-fold, enabling the detection of as little as 0.01 pg of an estrogen sample. nih.gov Another approach involves derivatization with 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) followed by quaternization, which also significantly enhances detection by mass spectrometry. nih.gov

Stable isotope dilution (SID) LC-MS/MS is considered the 'gold standard' for accuracy and specificity in quantifying estrogens and their metabolites. nih.gov This method involves spiking the sample with a known amount of an isotopically labeled version of the analyte, such as deuterium-labeled 4-Methoxy-17α-estradiol, which serves as an internal standard to correct for matrix effects and variations during sample preparation and analysis. mdpi.comresearchgate.net

Negative ion mode atmospheric pressure chemical ionization (APCI) has been shown to be effective for the detection of less polar metabolites like methoxylated catechol estrogens. edpsciences.org The choice of ionization technique is crucial and is often optimized based on the specific properties of the target analyte and the biological matrix.

Table 1: LC-MS/MS Methods for Estrogen Metabolite Analysis

| Technique | Derivatization Reagent | Key Advantages | Reported Sensitivity | Source |

|---|---|---|---|---|

| LC-MS/MS | 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) | Improves sensitivity, analyte-specific product ions. eneuro.org | 0.01 pg per sample. nih.gov | nih.goveneuro.org |

| LC-MS/MS | 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) | Enhances detection in positive electrospray ionization mode. nih.gov | Limits of quantification (LOQ) of 0.43–2.17 pg on column. nih.gov | nih.gov |

| SID LC-MS/MS | Not always required | 'Gold-standard' for accuracy and specificity, corrects for matrix effects. nih.gov | Dependent on instrument and method. | nih.govmdpi.comresearchgate.net |

| LC-APCI/MS | None | Effective for less polar metabolites. edpsciences.org | Dependent on instrument and method. | edpsciences.org |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of complex biological samples. nih.gov The use of UHPLC provides faster analysis times and improved chromatographic resolution compared to conventional HPLC. nih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which aids in the confident identification of metabolites and the elucidation of their elemental composition. mdpi.comedpsciences.orgmdpi.com

Nontargeted metabolomics approaches using UHPLC-HRMS have proven effective in identifying a wide range of metabolites without prior knowledge of their presence. mdpi.com This is particularly useful for discovering novel metabolic pathways or for comprehensive profiling of the estrogen metabolome. In such studies, comparing the mass fragmentation patterns of the parent drug with potential metabolites allows for their structural identification. mdpi.com The use of isotopically labeled standards is also crucial in UHPLC-HRMS studies to confirm the identity of metabolites and differentiate them from endogenous interferences. mdpi.comresearchgate.net

For the analysis of urinary estrogens, derivatization with reagents like 1-methylimidazole-2-sulfonyl chloride (MIS) prior to UHPLC-HRMS analysis can significantly improve detection limits, which is essential for low-concentration analytes in postmenopausal women. nih.gov

Table 2: UHPLC-HRMS Systems for Metabolite Analysis

| UHPLC System | Mass Spectrometer | Column | Key Application | Source |

|---|---|---|---|---|

| Thermo Scientific Vanquish | Q Exactive Focus Orbitrap | Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 μm) | Nontargeted metabolomics for drug metabolite identification. mdpi.com | mdpi.com |

| Nexera UHPLC (Shimadzu) | TripleTOF® 5600 (Sciex) | Aeris PEPTIDE XB-C18 (100 × 2.1 mm, 1.7 μm) | Metabolism studies of estrogen analogs using stable isotope labeling. nih.gov | nih.gov |

| Dionex Ultimate 3000 | TSQ Vantage Triple Quadrupole | Acquity HSS T3 (1.8 μm, 2.1 mm × 100 mm) | Quantitative analysis of multiple xenoestrogens in biological fluids. acs.org | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of estrogen metabolites. nih.govunito.it However, due to the low volatility of steroid hormones, derivatization is essential to make them suitable for GC analysis. nih.govdphen1.com Common derivatization procedures include silylation, which replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. unito.itdphen1.comresearchgate.net

A two-step derivatization process can also be employed, such as an initial ethoxycarbonylation followed by pentafluoropropionyl (PFP) derivatization, to improve detectability. nih.gov This approach has been successfully used for the analysis of 19 different estrogens in urine, achieving good separation and symmetric peak shapes. nih.gov The use of selected ion monitoring (SIM) mode in GC-MS allows for enhanced sensitivity and selectivity by monitoring only specific fragment ions characteristic of the analyte. nih.gov

The choice of derivatization reagent and reaction conditions is critical for the successful GC-MS analysis of estrogen metabolites. For example, a comparison of trimethylsilylation and perfluoroacylation showed different reactivities towards hydroxyl and ketone groups. nih.gov

Table 3: GC-MS Derivatization and Analysis Parameters

| Derivatization Method | GC Column | Oven Temperature Program | Detection Mode | Source |

|---|---|---|---|---|

| Ethoxycarbonylation and Pentafluoropropionyl (PFP) derivatization | MXT-1 (30 m × 0.25 mm I.D., 0.25 μm film thickness) | Initial 270°C, ramp to 300°C at 6°C/min, then to 330°C at 10°C/min. nih.gov | Selected Ion Monitoring (SIM). nih.gov | nih.gov |

| Trimethylsilylation (MSTFA/NH4I/dithioerythritol) | Not specified | Initial 200°C (2 min), ramp to 225°C at 8°C/min, then to 234°C at 3°C/min (3 min), final ramp to 315°C at 40°C/min (3 min). unito.it | Not specified | unito.it |

Development and Validation of Immunoassays for Metabolite Profiling

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have historically been used for the quantification of estrogens. nih.govnih.gov These methods are often chosen for their low cost and suitability for routine analysis. nih.govbiorxiv.org However, a significant drawback of immunoassays is their potential for cross-reactivity with structurally similar steroids, which can lead to a lack of specificity and overestimation of analyte concentrations. nih.govscielo.br

While mass spectrometry-based methods are now generally preferred for their superior specificity and accuracy, immunoassays can still play a role in initial screening or in studies where high throughput is a priority. nih.govnih.gov The development of highly specific monoclonal or polyclonal antibodies is crucial for improving the reliability of immunoassays for estrogen metabolite profiling. However, generating antibodies that can distinguish between closely related isomers like 2- and 4-methoxyestradiols remains a significant challenge.

Isotopic Labeling Techniques for Metabolic Tracing Studies

Isotopic labeling is an invaluable tool for studying the metabolism of xenobiotics and endogenous compounds, including estrogens. mdpi.comresearchgate.net In these studies, a stable isotope-labeled version of the parent compound (e.g., deuterium-labeled 17α-estradiol) is introduced into a biological system, such as human or rat liver microsomes. mdpi.comresearchgate.net The metabolites formed will then also contain the isotopic label, allowing them to be clearly distinguished from endogenous compounds by mass spectrometry. mdpi.comresearchgate.net

This approach is particularly powerful when combined with high-resolution mass spectrometry, as the detection of closely eluting deuterated peaks confirms the formation of metabolites and aids in their structural elucidation. mdpi.comresearchgate.net For example, deuterium (B1214612) oxide (D₂O) has been used as a stable isotope tracer to investigate changes in skeletal muscle protein synthesis in response to 17α-estradiol treatment in mice. biorxiv.orgnih.gov

The use of isotopic labeling is crucial for:

Confirming the identity of metabolites. mdpi.comresearchgate.net

Elucidating fragmentation pathways in MS/MS analysis. mdpi.comresearchgate.net

Differentiating between drug metabolites and endogenous interferences. mdpi.comresearchgate.net

Tracing the metabolic fate of the parent compound in vivo or in vitro. biorxiv.orgnih.gov

Optimization of Sample Preparation and Extraction Protocols from Biological Matrices

The effective extraction of 4-Methoxy-17α-estradiol and other estrogen metabolites from complex biological matrices like plasma, serum, and urine is a critical step for accurate quantification. nih.govnih.gov Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov

For LLE, solvents such as methyl tert-butyl ether (MTBE), diethyl ether, and dichloromethane (B109758) are frequently used. nih.gov MTBE has been shown to provide good recovery for steroid hormones from serum samples. nih.gov

SPE is a widely used technique that can be optimized for the fractionation of different estrogen metabolites. nih.gov For instance, by using different concentrations of an organic solvent like methanol (B129727) for washing and elution steps, it is possible to separate unconjugated estrogens from their sulfate (B86663) and glucuronide conjugates. nih.gov The choice of SPE sorbent (e.g., C18, Oasis HLB) and the optimization of washing and elution volumes are crucial for achieving high recovery and clean extracts. nih.govnih.gov

For urine samples, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often required to cleave the conjugated metabolites back to their unconjugated forms before extraction and analysis. nih.gov The pH of the sample can also be adjusted to optimize the extraction efficiency. researchgate.net

Automated online sample preparation technologies, such as TurboFlow, can be coupled with LC-MS/MS to provide a high-throughput and reproducible method for the analysis of estrogens in serum. thermofisher.com This approach minimizes manual sample handling and potential for error.

Current Research Challenges and Future Directions for 4 Methoxy 17α Estradiol

Elucidating Stereoisomer-Specific Mechanisms and Activities

A primary challenge in the study of 4-Methoxy 17α-Estradiol lies in differentiating its biological activities from its stereoisomer, 4-Methoxy 17β-Estradiol. It is well-established that the orientation of the hydroxyl group at the C17 position (α versus β) can dramatically alter a steroid's binding affinity for estrogen receptors (ERs) and subsequent biological effects. For instance, 17α-estradiol, the parent compound, exhibits a much lower binding affinity for classical estrogen receptors (ERα and ERβ) compared to 17β-estradiol. mdpi.comnih.gov Conversely, its metabolite, 4-Methoxy 17β-Estradiol, is known to have minimal affinity for these receptors, suggesting its biological activities are mediated through alternative pathways. rupahealth.comrupahealth.com

Future research must, therefore, focus on comparative studies to meticulously dissect the stereoisomer-specific activities. This includes determining if 4-Methoxy 17α-Estradiol, unlike its 17β counterpart, retains any significant affinity for classical ERs or if it interacts with other novel receptors. Investigating whether it acts as an agonist or antagonist at these potential binding sites will be crucial in defining its physiological role.

Identification of Novel Receptor Targets and Binding Partners

Given that the related compound 4-Methoxy 17β-Estradiol exerts its effects independently of classical estrogen receptors, a significant area of future investigation for 4-Methoxy 17α-Estradiol is the identification of novel receptor targets and binding partners. rupahealth.com The known antiangiogenic and antiproliferative properties of other methoxylated estrogens, such as 2-methoxyestradiol, are not mediated by ERs, pointing towards the existence of alternative signaling pathways. nih.gov

Advanced proteomics approaches, such as affinity chromatography coupled with mass spectrometry, could be employed to identify proteins that selectively bind to 4-Methoxy 17α-Estradiol. Computational modeling and molecular docking studies could also predict potential binding interactions with a range of cellular proteins. nih.gov Uncovering these novel targets will be a critical step in understanding the unique mechanistic actions of this compound.

Development of Advanced Preclinical Disease Models

To explore the therapeutic potential of 4-Methoxy 17α-Estradiol, the development and utilization of sophisticated preclinical disease models are imperative. Based on the known biological activities of similar compounds, several areas of investigation are promising. For example, the antiproliferative effects of methoxylated estrogens suggest a potential role in cancer therapy. rupahealth.comnih.gov Therefore, future studies should utilize patient-derived xenograft (PDX) models of various cancers to assess the efficacy of 4-Methoxy 17α-Estradiol.

Furthermore, given the neuroprotective and anti-inflammatory properties observed with 17α-estradiol in rodent models, it is conceivable that 4-Methoxy 17α-Estradiol may also possess such activities. alzdiscovery.org The use of transgenic mouse models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, would be invaluable in exploring this potential. In vivo imaging techniques could be used to monitor disease progression and the therapeutic response to the compound. aacrjournals.org

Integration with Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics)

A systems-level understanding of the biological effects of 4-Methoxy 17α-Estradiol is essential. The integration of various "omics" technologies will be instrumental in achieving this. cornell.edumonash.edumdpi.commdpi.com Metabolomics can provide a comprehensive profile of the metabolic changes induced by the compound in cells and tissues, offering insights into its impact on cellular biochemistry. revespcardiol.org

Proteomics can be used to identify global changes in protein expression and post-translational modifications following treatment with 4-Methoxy 17α-Estradiol. This can help in mapping the signaling pathways that are modulated by the compound. Transcriptomic analyses (e.g., RNA-seq) will complement these studies by revealing changes in gene expression. By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action.

Exploration of Potential Therapeutic Utility in Preclinical Disease Models

The ultimate goal of research into 4-Methoxy 17α-Estradiol is to determine its potential as a therapeutic agent. Based on the activities of related estrogens, several therapeutic avenues are worth exploring in preclinical models. Its potential antiproliferative and antiangiogenic properties make it a candidate for investigation in oncology, particularly for hormone-dependent cancers. rupahealth.comrupahealth.com

Moreover, the known benefits of 17α-estradiol in improving metabolic parameters and extending lifespan in male mice suggest that 4-Methoxy 17α-Estradiol could be investigated for its effects on age-related diseases and metabolic disorders. nih.gov Rigorous preclinical studies are needed to evaluate its efficacy and to understand the dose-response relationships and potential for synergistic effects with other therapeutic agents.

Q & A

Basic Research Questions

Q. How should stock solutions of 4-Methoxy-17β-Estradiol be prepared for in vitro studies?

- Methodological Answer : For in vitro use, dissolve the compound in DMSO to a stock concentration of 10 mM. Calculate the required mass using the molecular weight (304.4 g/mol) and adjust for purity. For example, 3.04 mg dissolved in 1 mL DMSO yields a 10 mM solution. Sterile-filter (0.2 µm) and aliquot to avoid freeze-thaw cycles. Store at -20°C for ≤6 months. For aqueous systems, dilute in PBS or culture media, ensuring final DMSO concentration ≤0.1% to minimize cytotoxicity .

Q. What safety protocols are essential when handling 4-Methoxy-17β-Estradiol?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 mask) during powder handling .

- Spill Management : Collect spills with absorbent material (e.g., vermiculite) and dispose as hazardous waste. Avoid dust generation .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents. Label containers with NFPA 704 "Health 3" hazard code .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 mins and seek medical attention .

Advanced Research Questions

Q. How can discrepancies in reported solubility profiles of 4-Methoxy-17β-Estradiol be resolved?

- Methodological Answer : Contradictions in solubility (e.g., DMSO vs. aqueous buffers) may arise from batch variability or degradation.

- Verification Steps :

Use HPLC-PDA to confirm compound integrity (retention time ~8.2 mins; λmax = 280 nm).

Quantify solubility via saturation shake-flask method: Add excess compound to solvent, agitate (24 hrs, 25°C), filter, and analyze supernatant .

- Adjustments : If precipitation occurs in aqueous buffers, consider co-solvents (e.g., PEG400 ≤5%) or β-cyclodextrin inclusion complexes .

Q. What methodological considerations apply to isotopic labeling (e.g., deuterated analogs) in pharmacokinetic studies?

- Methodological Answer :

- Synthesis : Replace the 4-methoxy group with deuterated substituents via base-promoted coupling (e.g., using stannylated alkylating agents) followed by iododestannylation. Confirm isotopic purity (>98% deuterium) via mass spectrometry .

- In Vivo Tracking : Use LC-MS/MS to distinguish labeled vs. endogenous metabolites. Monitor for isotope effects on metabolism (e.g., altered CYP450 kinetics) .

Q. How should researchers design experiments to assess genotoxic potential given conflicting carcinogenicity data?

- Methodological Answer :

- Assay Selection :

- Ames Test : Use TA98 and TA100 strains ± metabolic activation (S9 mix) to detect frameshift/mutation .

- Comet Assay : Treat human hepatocytes (HepG2) with 1–100 µM compound for 24 hrs; quantify DNA strand breaks .

- Data Interpretation : Compare results with positive controls (e.g., benzo[a]pyrene) and reconcile discrepancies by testing multiple cell lines/doses. Note that NFPA classification ("Health 3") suggests acute toxicity but lacks conclusive carcinogenicity data .

Guidelines for Literature Review & Experimental Design

- Contradictory Data : Cross-validate findings using multiple databases (e.g., PubChem, IUPHAR) and prioritize peer-reviewed studies over vendor SDS sheets .

- Citation Practices : Use tools like Zotero to manage references, and adhere to ACS or APA styles for consistency. Always cite primary sources for solubility, toxicity, and synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.